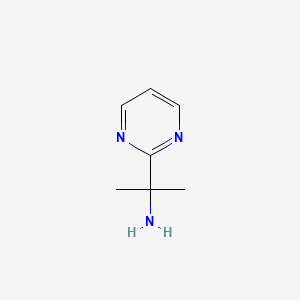

![molecular formula C18H17NO2S B2858677 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide CAS No. 2097904-35-1](/img/structure/B2858677.png)

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

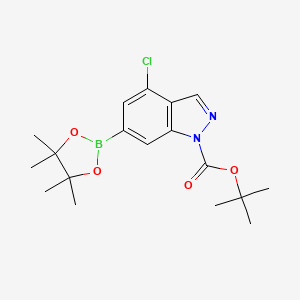

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is another heterocyclic compound, similar to furan, but with a sulfur atom replacing the oxygen . Benzamide is a simple amide derivative of benzoic acid .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The synthesis of furan derivatives and benzamides would involve different processes .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would likely involve aromatic rings from the furan and thiophene, along with the amide group from the benzamide .Chemical Reactions Analysis

Thiophene and furan derivatives are known to undergo a variety of chemical reactions, often involving electrophilic substitution . The benzamide portion of the molecule would also be reactive, particularly towards nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, compounds like this are likely to be solid at room temperature and soluble in common organic solvents .Applications De Recherche Scientifique

C-H Bond Activation/Borylation

Research on furan and thiophene derivatives, including their activation and borylation catalyzed by iron complexes, showcases their potential in synthesizing aryl complexes. This process involves the cleavage of C-H bonds, leading to the formation of various borylated products, which have applications in organic synthesis and pharmaceuticals (Hatanaka, Ohki, & Tatsumi, 2010).

Synthesis of Pyridine and Naphthyridine Derivatives

Furan and thiophene derivatives serve as key intermediates in the synthesis of novel pyridine and naphthyridine derivatives. These compounds are of interest due to their potential biological activities, including antimicrobial and anticancer properties (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).

Development of Dye-Sensitized Solar Cells

The incorporation of furan and thiophene linkers in phenothiazine-based dyes for dye-sensitized solar cells (DSSCs) has been explored. These linkers significantly impact the photovoltaic performance, with furan-linked derivatives showing improved conversion efficiency. This highlights their potential in enhancing renewable energy technologies (Kim, Kim, Sakong, Namgoong, Park, Ko, Lee, Lee, & Kim, 2011).

Antibacterial, Antiurease, and Antioxidant Activities

Compounds derived from furan have been evaluated for their antibacterial, antiurease, and antioxidant activities. Such research suggests potential applications in developing new therapeutic agents with specific biological properties (Sokmen, Gumrukcuoglu, Uğraş, Sahin, Sagkal, & Uğraş, 2014).

Synthesis of Geminally Activated Nitro Dienes

The synthesis of geminally activated nitro dienes using furan and thiophene derivatives has been reported, indicating their role in the development of novel organic compounds. These dienes may have applications in materials science and organic synthesis (Baichurin, Reshetnikov, Sergeev, Aboskalova, & Makarenko, 2019).

Enzymatic Synthesis of Biobased Polyesters

Research has explored the use of furan derivatives in the enzymatic synthesis of biobased polyesters. This highlights the potential of furan derivatives in contributing to the development of sustainable and biodegradable polymers, which are of significant interest in the field of materials science (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds containing furan and thiophene moieties have been known to exhibit a broad spectrum of biological activities . They are often involved in interactions with various enzymes and receptors, playing a crucial role in many biological processes.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Furan and thiophene derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with key amino acids in the active sites of enzymes or receptors .

Biochemical Pathways

Furan and thiophene derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .

Pharmacokinetics

Furan and thiophene derivatives generally exhibit good absorption and distribution profiles due to their lipophilic nature .

Result of Action

Furan and thiophene derivatives are known to exhibit a variety of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S/c1-13-6-2-3-7-14(13)18(20)19-12-15(16-8-4-10-21-16)17-9-5-11-22-17/h2-11,15H,12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGXVZLQCLBRRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

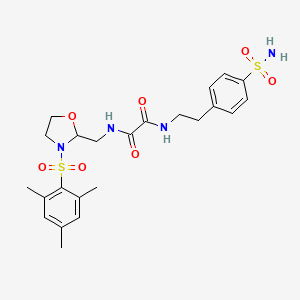

![N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2858595.png)

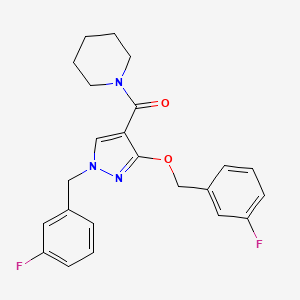

![2-{1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2858599.png)

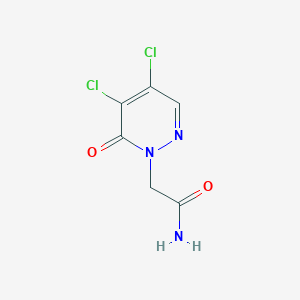

![N-[2-(3-methoxyphenyl)ethyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2858602.png)

![N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2858605.png)

![(2E)-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2858610.png)

![7-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-7-azabicyclo[2.2.1]heptane](/img/structure/B2858611.png)

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2858617.png)